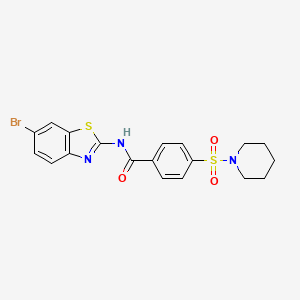![molecular formula C10H15N3OS2 B6071434 N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6071434.png)
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as IMT-101, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it has been suggested that it works by inhibiting various enzymes and signaling pathways involved in cell growth and survival. N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit tumor cell proliferation and induce apoptosis. In neurodegenerative disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in lab experiments is that it has been shown to have a broad range of therapeutic applications, making it a potentially useful compound for the treatment of various diseases. However, one limitation of using N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of research could be to further investigate its mechanism of action in order to optimize its therapeutic potential. Another area of research could be to investigate its potential use in combination with other drugs or therapies. Additionally, research could be conducted to investigate its potential use in the treatment of other diseases beyond cancer, neurodegenerative diseases, and infectious diseases.
Métodos De Síntesis
The synthesis of N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves several steps, including the reaction of 5-methyl-3-thiophene carboxylic acid with thionyl chloride to form 5-methyl-3-thiophene carboxylic acid chloride. The resulting product is then reacted with hydrazine hydrate to form 5-methyl-3-thiophene carbohydrazide. Finally, the compound is reacted with isopropyl isothiocyanate to form N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurodegenerative disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have antiviral and antibacterial properties.
Propiedades
IUPAC Name |
1-[(5-methylthiophene-3-carbonyl)amino]-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-6(2)11-10(15)13-12-9(14)8-4-7(3)16-5-8/h4-6H,1-3H3,(H,12,14)(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHBMIIVUOBJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NNC(=S)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-methoxybenzohydrazide](/img/structure/B6071356.png)
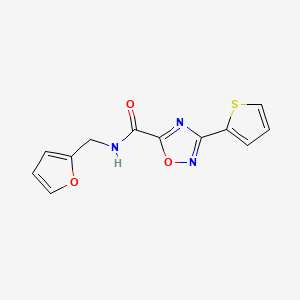
![ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6071387.png)
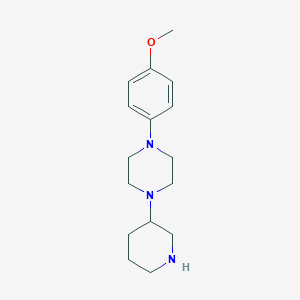
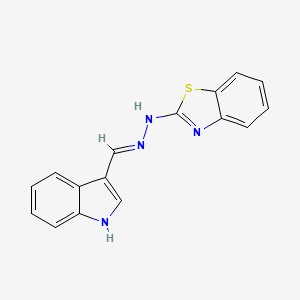
![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6071425.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![1-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6071442.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6071448.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)
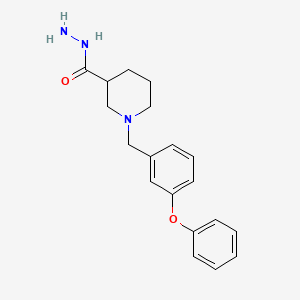
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)
